molecular formula C13H20N2O3S B3445337 1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine

1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine

Cat. No. B3445337
M. Wt: 284.38 g/mol
InChI Key: RSMMZHGBIKDSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine is a chemical compound that has been widely studied for its potential therapeutic properties. It is a sulfonamide derivative that has been shown to have significant effects on various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine is not fully understood, but it is believed to act primarily as a modulator of neurotransmitter release. It has been shown to inhibit the release of glutamate, an excitatory neurotransmitter, and enhance the release of GABA, an inhibitory neurotransmitter.
Biochemical and physiological effects:
1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to have significant effects on various biochemical and physiological processes. It has been shown to have anxiolytic and antidepressant effects, as well as anticonvulsant and analgesic properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine in lab experiments include its well-established synthesis method and its potential therapeutic applications. However, its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are many potential future directions for research on 1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine. One area of focus could be on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of focus could be on its effects on other neurotransmitters and receptors, and its potential use in the treatment of other conditions such as anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of this compound.

Scientific Research Applications

1-[(4-methoxy-2-methylphenyl)sulfonyl]-4-methylpiperazine has been studied for its potential use in the treatment of various diseases and conditions. It has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain receptors.

properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-11-10-12(18-3)4-5-13(11)19(16,17)15-8-6-14(2)7-9-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMMZHGBIKDSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Methoxy-2-methyl-benzenesulfonyl)-4-methyl-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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